2,5-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole
Overview
Description
2,5-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole is a compound that contains both aldehyde groups and pinacolborane groups located at the para-positions . It serves as a versatile ligand and is readily employed as a monomer for Suzuki cross-coupling reactions and amination reactions .
Chemical Reactions Analysis
This compound serves as a versatile ligand and is readily employed as a monomer for Suzuki cross-coupling reactions and amination reactions . The boronic acid pinacol ester functional groups are ideal for Suzuki cross-coupling reaction to extend the size of the structure .Scientific Research Applications
Polymer Synthesis and Properties
- Polymer Preparation and Physical Properties : Triarylamine N-functionalized 3,6-linked carbazole homopolymers, as well as alternating copolymers incorporating 2,5-diphenyl-[1,3,4]oxadiazole, have been synthesized using Suzuki cross-coupling polymerization. These polymers exhibit wide-band gap properties and thermal stability up to 300 °C, with applications in optoelectronic devices due to their electrochemical and optical properties (Kulasi, Yi, & Iraqi, 2007).
Optoelectronic Applications
- Organic Light-Emitting Diodes (OLEDs) : Research on oxadiazole derivatives, such as 2,5-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine, has been conducted for their application in OLEDs. These materials, when used as electron-injection/hole-blocking layers, have shown to improve the efficiency and performance of the devices (Wang et al., 2001).
Electronic Material Development
- Electron Transport and Hole-Blocking Materials : New oxadiazole derivatives have been synthesized and characterized for their potential as electron-transporting or hole-blocking materials. Their high thermal stabilities and low orbital energy levels make them promising candidates for use in organic optoelectronic devices (Liu, Zhao, & Huang, 2007).
Chemical Synthesis and Characterization
- Synthesis of Novel Polymers : Novel polyaromatic ethers containing 1,3,4-oxadiazole and triazole units have been synthesized using "Click" chemistry. These polymers exhibit good thermal stability, high glass transition temperatures, and specific solubility characteristics, making them relevant for various chemical applications (Rahmani & Mahani, 2015).
Corrosion Inhibition
- Corrosion and Biocorrosion Control : Studies have been conducted on the inhibitive properties of 2,5-bis(n-methylphenyl)-1,3,4-oxadiazole derivatives in controlling corrosion and biocorrosion of brass in cooling water systems. These studies reveal the mixed-type control of inhibition by these compounds, offering insights into their potential application in industrial corrosion control (Rochdi et al., 2014).
Fluorinated Polymer Development
- Fluorinated Poly(1,3,4-oxadiazole-ether-imide)s : Research on new fluorinated poly(1,3,4-oxadiazole-ether-imide)s explores their synthesis, solubility in various organic solvents, and optical properties. These polymers' high thermal stability and specific fluorescence characteristics make them suitable for specialized applications in material science (Hamciuc, Hamciuc, & Brumǎ, 2005).
Mechanism of Action
Target of Action
It is known that the compound serves as a versatile ligand and is readily employed as a monomer for suzuki cross-coupling reactions and amination reactions .
Mode of Action
The compound interacts with its targets through Suzuki cross-coupling reactions and amination reactions . These reactions are facilitated by the presence of both aldehyde groups and pinacolborane groups located at the para-positions .
Biochemical Pathways
The compound is involved in the synthesis of covalent organic frameworks (COFs) and poly(phenylenevinylene) for 2D semiconducting materials, through aldol condensation . These materials have applications in various fields including electronics and photonics.
Result of Action
The compound’s action results in the formation of COFs and 2D semiconducting materials . These materials have high carrier mobility due to the conjugation of the fused ring system and the high concentration of sulfur atoms .
Properties
IUPAC Name |
2,5-bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32B2N2O5/c1-23(2)24(3,4)33-27(32-23)19-13-9-17(10-14-19)21-29-30-22(31-21)18-11-15-20(16-12-18)28-34-25(5,6)26(7,8)35-28/h9-16H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFGAXPLFWYXOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)B5OC(C(O5)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32B2N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1116122-85-0 | |
Record name | 2,5-Bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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